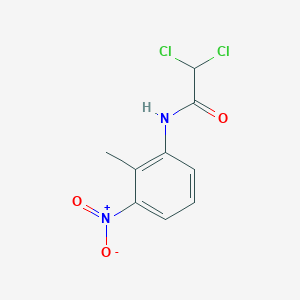![molecular formula C19H19FN2O3 B5818156 2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate](/img/structure/B5818156.png)
2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl acetate, commonly known as FPAC, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. FPAC belongs to a class of compounds known as piperazine derivatives, which have been studied extensively for their various biological activities. In
作用机制
The exact mechanism of action of FPAC is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, which may contribute to its antidepressant and antipsychotic effects. FPAC has also been shown to modulate the activity of various neurotransmitters such as GABA and glutamate, which may contribute to its anxiolytic effects.
Biochemical and Physiological Effects:
FPAC has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to increase the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which may contribute to its antidepressant effects. FPAC has also been shown to decrease the levels of cortisol, a stress hormone, which may contribute to its anxiolytic effects.
实验室实验的优点和局限性
One of the advantages of using FPAC in lab experiments is its potential pharmacological properties. It has shown promising results in various preclinical studies, which may lead to its use in the development of new drugs for the treatment of various neurological disorders. However, one of the limitations of using FPAC in lab experiments is its potential toxicity. Further studies are needed to determine its safety and efficacy before it can be used in clinical trials.
未来方向
There are several future directions for the study of FPAC. One direction is to further explore its potential pharmacological properties and its mechanism of action. Another direction is to study its safety and efficacy in clinical trials. Additionally, the development of new derivatives of FPAC may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成方法
The synthesis of FPAC involves the reaction of 4-(2-fluorophenyl)-1-piperazinecarboxylic acid with acetic anhydride in the presence of a catalyst. The resulting compound is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
FPAC has been studied extensively for its potential pharmacological properties. It has shown promising results in various preclinical studies, including its activity as an antidepressant, anxiolytic, and antipsychotic agent. FPAC has also been studied for its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
属性
IUPAC Name |
[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O3/c1-14(23)25-18-9-5-2-6-15(18)19(24)22-12-10-21(11-13-22)17-8-4-3-7-16(17)20/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMPLRBZCFLWDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC=C1C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isopropyl-5-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5818074.png)

![ethyl 2-({[1-(2-furoyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B5818090.png)
![6-chloro-2-(4-methyl-1,2,5-oxadiazol-3-yl)imidazo[1,2-a]pyridine](/img/structure/B5818099.png)



![2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5818130.png)
![1-chloro-3-fluoro-2-[(4-methoxyphenoxy)methyl]benzene](/img/structure/B5818136.png)
![2-(4-chlorophenyl)-N-[2-(difluoromethoxy)phenyl]acetamide](/img/structure/B5818141.png)
![1,3-benzodioxole-5-carbaldehyde [3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazone](/img/structure/B5818147.png)

![5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5818164.png)
![1-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5818169.png)